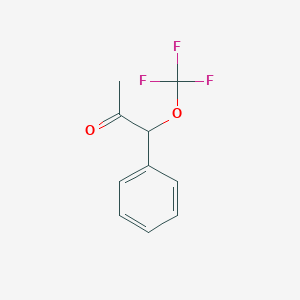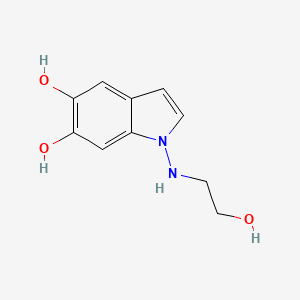
1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol typically involves the reaction of indole derivatives with 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure maximum efficiency and minimal waste. The use of advanced purification techniques, such as chromatography and crystallization, is employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl and amino groups in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indole compounds.
Applications De Recherche Scientifique
1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical studies.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and amino groups in the compound play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyldiethanolamine: Similar in structure but with different functional groups.
Indole-3-acetic acid: Another indole derivative with distinct biological activities.
N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium: A compound with similar functional groups but different applications.
Uniqueness
1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol is unique due to its specific combination of hydroxyl and amino groups attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
1-(2-hydroxyethylamino)indole-5,6-diol |
InChI |
InChI=1S/C10H12N2O3/c13-4-2-11-12-3-1-7-5-9(14)10(15)6-8(7)12/h1,3,5-6,11,13-15H,2,4H2 |
Clé InChI |
YRNHUCWLBRLYEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C2=CC(=C(C=C21)O)O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
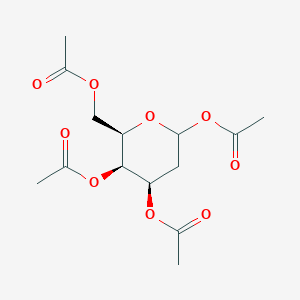
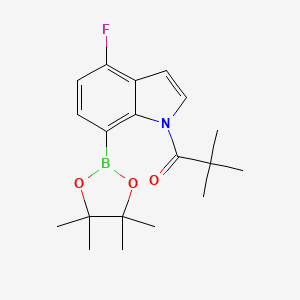





![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
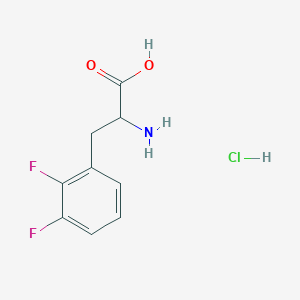
![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)
